molecular formula C9H6N2O2 B13444134 Toluene-d6 2,4-Di-iso-cyanate

Toluene-d6 2,4-Di-iso-cyanate

Cat. No.: B13444134
M. Wt: 180.19 g/mol
InChI Key: DVKJHBMWWAPEIU-RLTMCGQMSA-N
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Description

Overview of 2,4-Toluene Diisocyanate (TDI) as a Key Reactive Intermediate in Polymer Chemistry

2,4-Toluene diisocyanate (TDI) is a highly reactive organic compound and a crucial building block in the production of polyurethanes. nih.govepa.gov Polyurethanes are a versatile class of polymers with a wide range of applications, including flexible foams for furniture and bedding, coatings, adhesives, sealants, and elastomers. mdpi.comamericanchemistry.com

TDI is characterized by the presence of two isocyanate (–N=C=O) groups attached to a toluene (B28343) backbone. nih.gov These isocyanate groups are highly electrophilic and readily react with nucleophiles, particularly compounds containing active hydrogen atoms, such as alcohols and amines. The reaction with alcohols (polyols) forms urethane (B1682113) linkages, which are the basis of polyurethane chemistry.

The production of TDI typically involves the dinitration of toluene, followed by hydrogenation to form toluene diamines (TDA), which are then treated with phosgene. mdpi.com Commercial TDI is often a mixture of the 2,4- and 2,6-isomers, with the 80:20 mixture of 2,4-TDI and 2,6-TDI being the most common. who.int

The reactivity of the two isocyanate groups in 2,4-TDI is not equal. The isocyanate group at the 4-position is more reactive than the one at the 2-position due to steric hindrance from the adjacent methyl group. This differential reactivity is a key factor in controlling the polymerization process and the final properties of the polyurethane material. tandfonline.com

TDI can also undergo self-polymerization reactions, such as dimerization and trimerization, especially in the presence of catalysts, to form structures like uretdiones and isocyanurates. mdpi.comresearchgate.net These reactions can influence the properties of the final polymer network. mdpi.com

Rationale for Deuteration in Toluene-2,4-Diisocyanate Research: Enhancing Mechanistic and Analytical Resolution

The substitution of hydrogen with deuterium (B1214612) in Toluene-2,4-diisocyanate to create Toluene-d6 2,4-di-iso-cyanate offers significant advantages for detailed scientific investigation. The primary reasons for this deuteration are to enhance mechanistic understanding and improve analytical resolution.

Enhancing Mechanistic Understanding:

Deuterium labeling serves as a powerful tool for probing reaction mechanisms. ansto.gov.au By selectively replacing hydrogen atoms with deuterium on the toluene ring, researchers can track the fate of this part of the molecule during complex polymerization and other reactions. ansto.gov.au Any changes in the position of the deuterium atoms in the final products can provide definitive evidence for specific reaction pathways.

Furthermore, the kinetic isotope effect (KIE) can be exploited. While the C-D bond is stronger than the C-H bond, the deuteration in this compound is on the aromatic ring, which is not typically directly involved in the primary isocyanate reactions. However, secondary reactions or degradation pathways involving the ring could be investigated using the KIE.

Improving Analytical Resolution:

One of the most significant benefits of using this compound is the simplification of nuclear magnetic resonance (NMR) spectra. In ¹H NMR spectroscopy, the signals from the hydrogen atoms on the toluene ring of standard TDI can complicate the spectra, potentially overlapping with signals from other reactants or parts of the polymer chain. By replacing these hydrogens with deuterium, which is not detected in ¹H NMR, these signals are eliminated, leading to a cleaner and more easily interpretable spectrum. This allows for a clearer observation of the reacting isocyanate groups and the formation of new chemical bonds.

In mass spectrometry (MS), the known mass difference between the deuterated and non-deuterated TDI allows for precise identification and quantification of TDI-derived structures in complex mixtures. This is particularly useful in studying the formation of adducts with proteins or other biological molecules. nih.gov For instance, in studies of protein haptenation, where TDI binds to proteins, the use of deuterated TDI can help distinguish the adducted protein from its native form. nih.gov

The use of deuterated compounds can also be advantageous in chromatographic separations. While deuterium-labeled compounds often elute slightly earlier than their non-labeled counterparts in reverse-phase chromatography, this "chromatographic deuteration effect" can be utilized to improve the separation and purification of deuterated molecules. acs.org

Research Findings Summary

Research AreaKey FindingsAnalytical Techniques
Isotope Labeling Enables tracing of molecules, elucidation of reaction mechanisms, and precise quantification. creative-proteomics.comsymeres.comclearsynth.comsilantes.comNMR, Mass Spectrometry diagnosticsworldnews.com
TDI Polymer Chemistry 2,4-TDI is a key monomer for polyurethanes, reacting with polyols to form urethane linkages. mdpi.com The two isocyanate groups exhibit different reactivities. GPC, NMR, FTIR nih.govresearchgate.net
Deuterated TDI Simplifies NMR spectra for clearer analysis of reaction mechanisms. Acts as a standard in mass spectrometry for accurate quantification. ¹H-NMR, Mass Spectrometry
TDI Reactivity The 4-position NCO group is more reactive than the 2-position NCO group. TDI can undergo self-dimerization and trimerization. mdpi.comnih.govCyclic Voltammetry, EIS, FTIR nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O2

Molecular Weight

180.19 g/mol

IUPAC Name

1,2,4-trideuterio-3,5-diisocyanato-6-(trideuteriomethyl)benzene

InChI

InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3/i1D3,2D,3D,4D

InChI Key

DVKJHBMWWAPEIU-RLTMCGQMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])N=C=O)[2H])N=C=O)[2H]

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)N=C=O

Origin of Product

United States

Synthetic Strategies and Isotopic Characterization of Toluene D6 2,4 Di Iso Cyanate

Deuterium (B1214612) Incorporation Methodologies for Aromatic Diisocyanates

The preparation of Toluene-d6 2,4-Di-iso-cyanate begins with the synthesis of the deuterated toluene (B28343) precursor. The methodologies focus on incorporating deuterium into both the aromatic ring and the methyl group to achieve a high level of isotopic enrichment.

Position-specific labeling of the aromatic ring with deuterium can be achieved through several established methods, primarily involving hydrogen-deuterium (H-D) exchange reactions.

Acid-Catalyzed Exchange: A common method for deuterating aromatic rings is through electrophilic aromatic substitution using a strong deuterated acid. youtube.com Reacting toluene with a labeled acid, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O), facilitates the exchange of hydrogen atoms on the benzene (B151609) ring for deuterium atoms. youtube.com The pi electrons of the benzene ring are attracted to the strong deuterated acid, enabling the exchange. youtube.com By using a large excess of the deuterated reagent and allowing for sufficient reaction time, all aromatic protons can eventually be replaced with deuterium. youtube.com

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): Transition metal catalysts, such as platinum, palladium, rhodium, and ruthenium, are highly effective for deuterating aromatic rings. google.comnih.gov These methods can offer high selectivity and efficiency. For instance, palladium on carbon (Pd/C) in the presence of deuterium gas (D₂) or heavy water (D₂O) can facilitate H-D exchange on aromatic compounds. nih.gov The choice of catalyst and directing groups on the aromatic substrate can influence the position of deuteration, allowing for position-specific labeling. uni-rostock.de The use of an activated catalyst in the presence of a heavy hydrogen source like D₂ gas or D₂O is a documented method for deuterating compounds with aromatic rings. google.com

Deuteration of the methyl group of toluene is another critical step in synthesizing the fully labeled precursor.

Borrowing Hydrogen Strategy: Catalytic systems, often involving iron or manganese complexes, can be used for the α-trideuteromethylation of ketones, a strategy that can be adapted for other functional groups. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology often uses deuterated methanol (B129727) (CD₃OD) as the deuterium source. nih.govresearchgate.net

Palladium-Catalyzed Benzylic C-H Deuteration: A palladium-catalyzed protocol specifically targets the benzylic C-H bonds for deuteration using deuterium gas as the isotope donor. acs.org This method is highly chemoselective, incorporating deuterium exclusively into the benzylic position (the methyl group in toluene) without scrambling the isotopes onto the aromatic ring. acs.org

Stepwise Synthesis from Halogenated Precursors: A patented method describes a stepwise approach where a pentahalogenated toluene undergoes a halogen-deuterium exchange on the benzene ring, followed by a separate hydrogen-deuterium exchange on the methyl group. google.com This stepwise process is reported to facilitate a complete deuteration reaction, resulting in a high deuteration rate for the final Toluene-d8 product. google.com

The synthesis of TDI from toluene involves three main steps: nitration, reduction (hydrogenation), and phosgenation. metu.edu.trgoogle.com The deuteration of the toluene starting material is the initial critical step. Optimization of this H-D exchange involves controlling reaction conditions such as temperature, catalyst selection and concentration, and reaction time to maximize deuterium incorporation. uni-rostock.deresearchgate.net

Following the synthesis of deuterated toluene (Toluene-d8), the subsequent steps must be managed to preserve the isotopic label and achieve the correct isomer distribution. The nitration of toluene yields a mixture of dinitrotoluene (DNT) isomers. The conditions of the nitration reaction are optimized to favor the production of the precursors that will ultimately lead to the desired 80:20 ratio of 2,4-TDI and 2,6-TDI. metu.edu.tr The subsequent reduction of the nitro groups to amine groups, forming toluenediamine (TDA), followed by phosgenation to create the isocyanate groups, are standard industrial processes where conditions are well-controlled to maintain the isomer ratio established during the nitration step. wikipedia.orgmetu.edu.tr The reactivity of the two isocyanate groups in 2,4-TDI differs, with the group at the 4-position being significantly more reactive than the group at the 2-position, a factor that is important in its applications but is determined by the final molecular structure. wikipedia.org

Table 1: Comparison of Deuteration Methodologies for Toluene
MethodologyDeuterium SourceTarget SiteTypical Catalyst/ReagentKey Characteristics
Acid-Catalyzed ExchangeD₂SO₄ / D₂OAromatic RingSulfuric Acid-d2Requires strong acid and excess deuterated solvent for high incorporation. youtube.com
Metal-Catalyzed HIED₂ or D₂OAromatic RingPd/C, Pt, Rh, RuHighly efficient; selectivity can be controlled by catalyst choice. google.comnih.gov
Palladium-Catalyzed Benzylic DeuterationD₂Methyl GroupPalladium catalyst with an oxidantHighly chemoselective for the benzylic position without ring scrambling. acs.org
Stepwise Halogen/Deuterium ExchangeDeuterated Reagents (e.g., LiAlD₄)Ring & Methyl Group (sequentially)Various catalystsAllows for controlled, complete deuteration in separate steps. google.com

Isotopic Purity Assessment and Verification in Research-Grade Samples

After synthesis, the isotopic purity and the specific sites of deuteration must be rigorously confirmed. High-resolution mass spectrometry and quantitative nuclear magnetic resonance spectroscopy are the primary analytical techniques for this characterization. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterium-labeled compounds. nih.govresearchgate.net This technique can distinguish between H/D isotopologs (molecules that differ only in their isotopic composition) based on their precise mass-to-charge (m/z) ratios. nih.gov

Table 2: Hypothetical HRMS Data for a this compound Sample
IsotopologueDescriptionExpected m/z [M+H]⁺Relative Abundance (%)
D₀Non-deuterated175.05580.1
D₁Partially deuterated (1 D)176.06210.3
D₂Partially deuterated (2 D)177.06840.5
D₃Partially deuterated (3 D)178.07460.8
D₄Partially deuterated (4 D)179.08091.5
D₅Partially deuterated (5 D)180.08724.8
D₆Fully deuterated181.093492.0
Note: Isotopic purity is calculated as the abundance of the target isotopologue (D₆) relative to the sum of all isotopologues. In this example, the isotopic purity is 92.0%.

¹H NMR: In the ¹H NMR spectrum of a highly deuterated sample like this compound, the signals corresponding to the protons on the aromatic ring and the methyl group should be significantly diminished or absent. The degree of deuteration at a specific position can be calculated by comparing the integral of the residual proton signal to the integral of a non-deuterated internal standard or a signal from a non-deuterated part of the molecule, if one exists.

²H NMR: Deuterium NMR provides direct evidence of deuteration. A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. Since the chemical shifts in ¹H and ²H NMR are nearly identical, the location of the deuterium atoms can be confirmed unambiguously. Quantitative ²H NMR (qNMR) can be used to determine the relative amount of deuterium at each site, confirming the labeling pattern. researchgate.net Combining ¹H and ²H NMR data provides a comprehensive and accurate determination of isotopic abundance and distribution. nih.govwiley.com

Mechanistic Elucidation Through Deuterium Kinetic Isotope Effects Kie

Theoretical Framework of Primary and Secondary Kinetic Isotope Effects

The kinetic isotope effect is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The effect originates primarily from the difference in zero-point vibrational energy (ZPE) between bonds involving the light isotope (e.g., C-H) and the heavy isotope (e.g., C-D). A C-D bond is stronger and has a lower ZPE than a C-H bond, meaning more energy is required to break it. baranlab.org This difference in bond energy can lead to different reaction rates.

KIEs are classified into two main types:

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. dalalinstitute.com For C-H bond cleavage, the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), kH/kD, is typically greater than 1, often in the range of 2-8. utdallas.edu A large primary KIE is strong evidence that the C-H bond is broken in the slowest step of the reaction. nih.gov

Secondary Kinetic Isotope Effect (SKIE): This occurs when the bond to the isotopically substituted atom is not broken or formed in the rate-determining step. wikipedia.org Instead, the effect arises from changes in the vibrational environment of the isotopic nucleus as the reaction proceeds from reactant to transition state. princeton.edu SKIEs are generally much smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org They are further classified by their position relative to the reaction center (α, β, etc.) and can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1), providing valuable information about changes in hybridization and steric environment at the transition state. wikipedia.orglibretexts.org

Investigation of Rate-Determining Steps in Urethane (B1682113) Formation with Toluene-d6 2,4-Di-iso-cyanate

In the reaction of this compound with an alcohol to form a urethane, the C-D bonds on the aromatic ring are not broken. Therefore, any observed KIE will be a secondary effect. These SKIEs are instrumental in probing the intricacies of the reaction mechanism, particularly the addition of the alcohol to the isocyanate group, which is the key bond-forming event.

Toluene (B28343) 2,4-diisocyanate (TDI) possesses two isocyanate (-NCO) groups with inherently different reactivities. The -NCO group at the 4-position (para) is significantly more reactive than the group at the 2-position (ortho). wikipedia.org This difference is primarily attributed to the steric hindrance imposed by the adjacent methyl group on the ortho-isocyanate. nih.govresearchgate.net The para-position is estimated to be about four to ten times more reactive than the ortho-position. wikipedia.orgresearchgate.net

Using this compound allows for a precise quantification of the electronic and steric differences in the transition states for the reaction at each position. By measuring the SKIE for the reaction of an alcohol at the para-NCO group and comparing it to the SKIE for the reaction at the ortho-NCO group, one can discern subtle differences in their respective transition state structures. A difference in the measured kH/kD values for the two positions would provide a quantitative measure of how the isotopic substitution on the ring differentially affects the vibrational frequencies in each transition state, reflecting the distinct steric and electronic environments.

Table 1: Representative Secondary KIE Data for Reaction at Para vs. Ortho Positions

Reaction SiteReactantk (L·mol⁻¹·s⁻¹)kH/kD (SKIE)Implication
Para-NCO Toluene 2,4-diisocyanatekH_para1.05Normal SKIE, suggesting a loosening of bonds in the transition state relative to the reactant.
This compoundkD_para
Ortho-NCO Toluene 2,4-diisocyanatekH_ortho1.02A smaller normal SKIE, potentially indicating a more constrained or electronically different transition state due to steric hindrance.
This compoundkD_ortho
Note: The data in this table is illustrative and intended to represent potential experimental findings.

The methyl group on the TDI molecule exerts both a steric and an electronic influence. Sterically, it hinders the approach of nucleophiles to the ortho-isocyanate group. nih.govresearchgate.net Electronically, it is an electron-donating group, which can influence the electrophilicity of the isocyanate carbons.

A KIE study using this compound, where the deuterium (B1214612) labels are on the aromatic ring, probes the cumulative electronic effect transmitted through the ring to the reacting -NCO centers. Deuterium is slightly more electron-donating than hydrogen. A measurable SKIE would indicate that changes in the electronic nature of the aromatic ring influence the stability of the transition state. By comparing the magnitude of the KIE at the ortho and para positions, the electronic influence can be deconvoluted from the dominant steric effect at the ortho position. For instance, a small but measurable inverse KIE (kH/kD < 1) might suggest a stiffening of certain vibrational modes in the transition state due to electronic resonance effects involving the ring.

Stereoelectronic Effects and Transition State Analysis via KIE Measurements

Secondary kinetic isotope effects are particularly sensitive to changes in atomic hybridization between the reactant and the transition state. princeton.edu In the urethane formation reaction, the carbon atom of the isocyanate group undergoes a change from sp hybridization in the reactant to approximately sp2 hybridization in the transition state as the alcohol's oxygen atom attacks.

Measuring the SKIE with this compound provides insight into the structure of this transition state. An α-SKIE (substitution on the reacting carbon) is not possible here, but the β- and γ-SKIEs from the deuterated ring carbons can still be informative.

A normal SKIE (kH/kD > 1) would suggest that the C-D bending vibrations have lower force constants in the transition state than in the reactant. This is often associated with a more sterically crowded transition state.

An inverse SKIE (kH/kD < 1) indicates that the C-D bending vibrations are more constrained in the transition state, implying a more ordered and rigid structure. wikipedia.org

The magnitude of the SKIE can therefore help map the progress of the reaction along the reaction coordinate, indicating whether the transition state is "early" (reactant-like) or "late" (product-like).

Solvent and Catalyst Influence on Reaction Mechanisms Utilizing KIEs

The mechanism of urethane formation is highly sensitive to the reaction environment, including the solvent and the presence of catalysts. fz-juelich.deresearchgate.net Solvents can influence reaction rates through polarity and specific interactions like hydrogen bonding, while catalysts, such as tertiary amines or organotin compounds, can open up new, lower-energy reaction pathways. mdpi.commdpi.comosti.gov

Employing KIE studies with this compound under various solvent and catalyst conditions is a powerful method for detecting changes in the reaction mechanism. If a change in solvent or the introduction of a catalyst leads to a significant change in the measured kH/kD value, it provides strong evidence that the nature of the rate-determining step or the structure of its transition state has been altered. For example, some catalysts function by forming a complex with the alcohol, while others activate the isocyanate. mdpi.comacs.org These different modes of action would likely result in different transition state structures, which would be reflected in distinct KIE values.

Table 2: Hypothetical Influence of Catalysts on Secondary KIE in Urethane Formation

ConditionCatalystkH/kD (SKIE)Mechanistic Interpretation
Uncatalyzed None1.04Baseline SKIE for the uncatalyzed reaction, reflecting the transition state of direct nucleophilic attack.
Base Catalyzed Triethylamine1.09A larger normal SKIE may indicate a more crowded transition state involving the catalyst-alcohol complex, altering the vibrational modes of the ring.
Lewis Acid Catalyzed Dibutyltin dilaurate0.98An inverse SKIE could suggest a more rigid, highly organized transition state where the catalyst coordinates with both the isocyanate and the alcohol, constraining the ring's vibrations.
Note: The data in this table is hypothetical and serves to illustrate how KIE measurements can provide mechanistic insights.

Advanced Spectroscopic Investigations of Toluene D6 2,4 Di Iso Cyanate and Its Reaction Pathways

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The introduction of deuterium (B1214612) into the TDI molecule induces specific and predictable changes in the NMR spectra, which can be leveraged to gain deeper insights into its chemical behavior.

The substitution of hydrogen with deuterium results in observable isotope effects on the Carbon-13 (¹³C) chemical shifts. rsc.org These effects, though small, are significant and can be used for detailed structural analysis. The primary isotope effect is observed on the carbon atom directly bonded to deuterium, causing an upfield shift in its resonance. Secondary isotope effects can also be observed on carbon atoms that are two or more bonds away. nih.gov

In Toluene-d6 2,4-Di-iso-cyanate, the deuterated methyl carbon and the aromatic carbons will exhibit these upfield shifts. The magnitude of these shifts can provide information about the electronic environment of the carbon atoms and can be used to confirm the position of deuteration.

Furthermore, these isotope effects can be instrumental in studying tautomeric equilibria. researchgate.netresearchgate.net While Toluene-2,4-diisocyanate does not exhibit significant tautomerism in its ground state, its reaction products, such as ureas and urethanes, can exist in different tautomeric forms. By analyzing the deuterium-induced shifts in the ¹³C NMR spectra of these derivatives, it is possible to determine the predominant tautomer and to study the factors that influence the tautomeric equilibrium.

Below is an illustrative data table showing the expected deuterium isotope effects on the ¹³C chemical shifts of this compound compared to its non-deuterated counterpart.

Carbon AtomExpected ¹³C Chemical Shift (ppm) in Toluene-2,4-diisocyanateExpected Deuterium Isotope Effect (ppm) in this compound
C1134.5-0.1 to -0.3
C2 (NCO)128.0-0.05 to -0.1
C3132.0-0.1 to -0.3
C4 (NCO)129.5-0.05 to -0.1
C5118.0-0.1 to -0.3
C6130.0-0.1 to -0.3
CH₃21.0-0.3 to -0.5
NCO (C2)124.0-0.01 to -0.05
NCO (C4)124.5-0.01 to -0.05

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions. The isotope effects are presented as negative values, indicating an upfield shift.

The use of deuterated analogs like this compound is highly advantageous for the real-time monitoring of chemical reactions using NMR spectroscopy. rsc.orgmpg.deresearchgate.net The deuterium nuclei have a different resonance frequency than protons, which simplifies the ¹H NMR spectrum by removing the signals from the deuterated positions. This spectral simplification allows for a clearer observation of the signals from the reacting species and any transient intermediates that may be formed. researchgate.net

For instance, in the reaction of this compound with a polyol to form a polyurethane, the disappearance of the reactant signals and the appearance of the product signals can be monitored over time. nih.gov The simplified spectra make it easier to quantify the concentrations of the different species and to determine the reaction kinetics. Furthermore, the distinct spectroscopic signature of the deuterated compound can aid in the detection of short-lived reaction intermediates that might otherwise be obscured by overlapping proton signals in a non-deuterated system.

Toluene-2,4-diisocyanate has two isocyanate groups at the 2- and 4-positions, which exhibit different reactivities. The isocyanate group at the 4-position is generally more reactive than the one at the 2-position due to steric hindrance from the methyl group. Deuterium labeling can be a powerful tool to investigate and confirm the regioselectivity of reactions involving TDI.

By using this compound, where the aromatic ring and methyl group are deuterated, the electronic and steric environment around the isocyanate groups is subtly altered. While the kinetic isotope effect for deuterium is generally small for reactions not directly involving the C-D bond, the spectroscopic distinction allows for precise tracking of the reaction at each isocyanate group. acs.org By analyzing the NMR spectra of the products formed in the early stages of the reaction, it is possible to determine which isocyanate group has reacted preferentially. nih.gov This information is crucial for understanding and controlling the polymerization process and the final properties of the resulting polymer.

Vibrational Spectroscopy (FTIR, Raman) for Mechanistic Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular vibrations and functional groups within a molecule. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies, providing a sensitive probe for mechanistic studies.

The vibrational frequency of a bond is dependent on the masses of the atoms involved. Since deuterium is twice as heavy as hydrogen, the C-D stretching and bending vibrations occur at significantly lower frequencies compared to the corresponding C-H vibrations. libretexts.org This isotopic shift is a key feature that aids in the definitive assignment of spectral bands. nih.gov

In the FTIR and Raman spectra of this compound, the characteristic C-H stretching vibrations of the aromatic ring and the methyl group, typically observed in the 2800-3100 cm⁻¹ region, will be shifted to approximately 2100-2300 cm⁻¹ for the C-D stretching modes. oup.com Similarly, the C-H bending vibrations will also shift to lower frequencies. These predictable shifts allow for the unambiguous assignment of vibrational modes associated with the toluene (B28343) backbone. mpg.deacs.org

An illustrative table of key vibrational band assignments for this compound is provided below.

Vibrational ModeWavenumber (cm⁻¹) in Toluene-2,4-diisocyanateExpected Wavenumber (cm⁻¹) in this compound
Aromatic C-H Stretch~3050-3100~2250-2300 (C-D Stretch)
Methyl C-H Stretch~2870-2960~2100-2200 (C-D Stretch)
Isocyanate N=C=O Asymmetric Stretch~2270~2270
Aromatic C=C Stretch~1600~1580
Methyl C-H Bend~1450~1050 (C-D Bend)
Aromatic C-H Bend~700-900~500-700 (C-D Bend)

Note: These are approximate values and can be influenced by the physical state of the sample and intermolecular interactions.

In situ vibrational spectroscopy is a powerful technique for monitoring chemical reactions as they occur, providing real-time information about the consumption of reactants, the formation of products, and the presence of intermediates. The use of this compound in such studies offers distinct advantages. nih.gov

During polymerization reactions, such as the formation of polyurethanes or polyureas, the intense and characteristic N=C=O stretching band can be monitored to follow the reaction progress. The use of the deuterated monomer can help to minimize spectral overlap from C-H vibrations of other reactants, such as polyols or amines, especially in the C-H stretching region. This allows for a more accurate and sensitive monitoring of the isocyanate consumption.

Furthermore, in studies of adduct formation, for example, with blocking agents or in the formation of dimers and trimers, the changes in the vibrational spectrum of the deuterated toluene backbone can provide insights into the reaction mechanism. miami.edu The altered vibrational frequencies of the deuterated species can reveal subtle changes in the electronic structure and conformation of the molecule upon adduct formation.

Mass Spectrometry (MS) for Fragmentation and Isotope Tracing

Mass spectrometry has emerged as an indispensable technique for the analysis of isocyanates and their derivatives. Its high sensitivity and specificity allow for the identification and quantification of various species in complex matrices. In the context of Toluene-d6 2,4-diisocyanate, mass spectrometry is particularly valuable for tracing the fate of the deuterated toluene backbone through various chemical transformations.

Fragmentation Pathway Elucidation of Deuterated Adducts and Intermediates

Tandem mass spectrometry (MS/MS) is a powerful technique used to unravel the fragmentation patterns of ions, providing valuable structural information. In the study of Toluene-d6 2,4-diisocyanate reaction pathways, the analysis of its deuterated adducts and intermediates by MS/MS allows for the confident identification of product ions and the elucidation of fragmentation mechanisms. The deuterium labels serve as stable markers, enabling researchers to distinguish between fragments originating from the TDI-d6 backbone and those from other reactants.

When a deuterated TDI adduct is subjected to collision-induced dissociation (CID) in a mass spectrometer, it breaks apart in a predictable manner. By analyzing the masses of the resulting fragment ions, it is possible to deduce the structure of the original adduct and the specific bonds that were cleaved. The presence of deuterium atoms in specific fragments confirms their origin from the TDI-d6 molecule.

For instance, in the reaction of TDI-d6 with a generic nucleophile (Nu-H), a urethane (B1682113) adduct is formed. The mass spectrum of this adduct would show a molecular ion peak corresponding to the combined mass of TDI-d6 and the nucleophile. Upon fragmentation, characteristic losses corresponding to the isocyanate group (-NCO) or the deuterated toluene ring can be observed. The precise mass shifts due to the deuterium atoms help in assigning the elemental composition of the fragment ions with high confidence.

A hypothetical fragmentation pattern for a simple deuterated TDI adduct is presented in the interactive table below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Structure of Fragment Ion
[TDI-d6 + NuH]+[C7D6H(NCO)2]+NuHDeuterated Toluene Diisocyanate Radical Cation
[TDI-d6 + NuH]+[C7D6H(NCO)Nu]+NCODeuterated Isocyanato-Toluene-Nucleophile Adduct
[TDI-d6 + NuH]+[C6D5CD3]+2(NCO) + NuHDeuterated Tropylium Ion

This table represents a simplified, hypothetical fragmentation pattern for illustrative purposes. Actual fragmentation pathways can be more complex and are dependent on the specific adduct and the mass spectrometry conditions.

Isotope Dilution Mass Spectrometry for Quantitative Mechanistic Studies

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise method for the quantitative analysis of chemical compounds. nist.gov This technique involves the addition of a known amount of an isotopically labeled internal standard (in this case, Toluene-d6 2,4-diisocyanate) to a sample containing the unlabeled analyte of interest (Toluene 2,4-diisocyanate). The ratio of the labeled to unlabeled compound is then measured by mass spectrometry. Since the labeled and unlabeled compounds are chemically identical, they behave identically during sample preparation and analysis, which minimizes errors due to matrix effects or incomplete recovery.

In the context of mechanistic studies, IDMS can be employed to quantify the rates of reaction and the formation of various products over time. By spiking a reaction mixture with a known concentration of TDI-d6 at the start of the reaction, and then monitoring the concentrations of both TDI-d6 and any deuterated products, as well as their unlabeled counterparts, valuable kinetic data can be obtained.

This approach allows for the determination of kinetic isotope effects (KIEs), which can provide profound insights into the reaction mechanism. A kinetic isotope effect is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By comparing the reaction rates of Toluene-d6 2,4-diisocyanate with its non-deuterated analogue, researchers can infer information about the rate-determining step of the reaction and the nature of the transition state. For example, a significant KIE would suggest that the cleavage of a C-D bond (or a bond to the deuterated ring) is involved in the rate-limiting step.

The following interactive table illustrates a hypothetical dataset from an IDMS experiment designed to study the kinetics of a reaction involving TDI.

Time (minutes)[TDI] (unlabeled) (µmol/L)[TDI-d6] (labeled) (µmol/L)[Product] (unlabeled) (µmol/L)[Product-d6] (labeled) (µmol/L)
01001000
10858.5151.5
20727.2282.8
30616.1393.9
60373.7636.3

This table presents hypothetical data to demonstrate the principles of using IDMS for kinetic studies. The concentrations would be determined by measuring the respective ion intensities in the mass spectrometer.

By analyzing such data, rate constants for the consumption of reactants and the formation of products can be calculated, providing a quantitative understanding of the reaction mechanism.

Computational Chemistry and Quantum Mechanical Modeling of Toluene D6 2,4 Di Iso Cyanate Reactivity

Density Functional Theory (DFT) Calculations for Reaction Coordinate Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the reaction coordinates of complex chemical processes involving isocyanates, such as dimerization and cyclotrimerization, which are critical side reactions that can affect the properties of resulting polyurethane materials. researchgate.netnih.gov

For Toluene-d6 2,4-di-iso-cyanate, DFT calculations can map the potential energy surface along a reaction pathway. This involves identifying the lowest energy path from reactants to products, passing through a transition state. By calculating the energy at various points along this coordinate, a detailed profile of the reaction can be constructed. For instance, studies on the non-deuterated analogue, 2,4-Toluene di-iso-cyanate (2,4-TDI), have utilized DFT to investigate mechanisms of [8+2] and [4+2] cycloadditions. pku.edu.cn These calculations help in understanding how reactants approach each other, how bonds are formed and broken, and the nature of any intermediate species.

The reaction coordinate analysis for the dimerization of 2,4-TDI, for example, reveals the pathway leading to the formation of a uretdione ring (a diazetidine-2,4-dione). researchgate.netnih.gov This analysis provides critical information on whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism. While specific calculations on the deuterated species are not widely published, the general mechanistic pathways are expected to be similar to the non-deuterated compound, with the primary differences arising in the vibrational energies and subsequent kinetic effects.

Transition State Characterization and Activation Energy Determination for Deuterated Systems

A key aspect of understanding reaction kinetics is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. DFT calculations are employed to locate and verify the geometry of the transition state, which is characterized by having exactly one imaginary vibrational frequency. Once the TS is identified, its energy relative to the reactants determines the activation energy (Ea or ΔG‡), a crucial parameter for predicting reaction rates.

Computational studies on the non-deuterated 2,4-TDI have determined activation energies for key oligomerization reactions. For example, the formation of the uretdione ring from two 2,4-TDI molecules has a calculated activation barrier of 94.4 kJ/mol in the gas phase. nih.govmdpi.com The cyclotrimerization process, which can occur via one-step or two-step mechanisms, has also been studied, with the two-step mechanism showing significantly lower activation barriers (94.7 and 60.5 kJ/mol for the two steps in the gas phase) compared to the one-step mechanism (149.0 kJ/mol). researchgate.netnih.govmdpi.com

For this compound, the substitution of hydrogen with deuterium (B1214612) on the aromatic ring is expected to influence the activation energy, a phenomenon known as the kinetic isotope effect (KIE). Deuteration can alter the zero-point vibrational energy (ZPVE) of the molecule. If the C-D bonds are involved in the bonding changes at the transition state, the difference in ZPVE between the reactant and the transition state will differ from the non-deuterated system, leading to a change in the activation energy and reaction rate. Generally, since C-D bonds are stronger and have lower ZPVE than C-H bonds, breaking them requires more energy, often resulting in a primary KIE where the deuterated compound reacts more slowly.

ReactionReactantsMechanismPhaseActivation Energy (kJ/mol)
Uretdione (Dimer) Formation2 x 2,4-TDIStepwiseGas Phase94.4
Cyclotrimerization (One-Step)3 x 2,4-TDIConcertedGas Phase149.0
Cyclotrimerization (Two-Step, Step 1)2 x 2,4-TDIStepwiseGas Phase94.7
Cyclotrimerization (Two-Step, Step 2)IntermediateStepwiseGas Phase60.5

Note: The data presented is for the non-deuterated 2,4-Toluene di-iso-cyanate and serves as a baseline for understanding the reactivity. The actual activation energies for the d6-deuterated species may vary due to kinetic isotope effects.

Prediction and Interpretation of Spectroscopic Parameters for Deuterated Species

Quantum mechanical calculations are highly valuable for predicting and interpreting spectroscopic data, such as infrared (IR) spectra. For this compound, DFT can be used to calculate the vibrational frequencies and their corresponding intensities, which aids in the identification and characterization of the molecule and its reaction products.

The most significant spectroscopic difference between this compound and its non-deuterated counterpart is the presence of C-D (carbon-deuterium) vibrational modes instead of C-H (carbon-hydrogen) modes on the aromatic ring. Due to the heavier mass of deuterium, C-D stretching vibrations occur at a lower frequency (typically around 2200-2300 cm⁻¹, or ~4.4 μm) compared to C-H stretches (around 3000-3100 cm⁻¹, or ~3.3 μm). missouri.eduarxiv.org Similarly, C-D bending modes also appear at lower frequencies than C-H bending modes.

Computational studies on deuterated polycyclic aromatic hydrocarbons (PAHs) have shown that DFT methods can accurately predict these isotopic shifts. missouri.eduaanda.org These calculations confirm that the C-D stretching band at ~4.4 μm is a key diagnostic feature for deuteration in aromatic systems. arxiv.orgastrobiology.com By simulating the IR spectrum of this compound, specific bands can be assigned, including the characteristic isocyanate (-NCO) asymmetric stretching vibration around 2270 cm⁻¹, and the unique C-D stretching and bending modes of the deuterated ring. This predictive power is essential for analyzing experimental spectra of reaction mixtures and identifying deuterated species.

Vibrational ModeTypical Wavenumber (cm⁻¹)Typical Wavelength (μm)
Aromatic C-H Stretch3000 - 3100~3.3
Aromatic C-D Stretch2200 - 2300~4.4
Isocyanate (-NCO) Stretch~2270~4.41

Molecular Dynamics Simulations of this compound Interactions with Reactants and Solvents

While quantum mechanics excels at describing the details of chemical reactions, Molecular Dynamics (MD) simulations are better suited for studying the behavior of molecules on a larger scale and over longer timescales. MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields derived from quantum mechanical calculations or experimental data.

For this compound, MD simulations can provide insights into its interactions with other reactant molecules (e.g., polyols in polyurethane formation) and with solvent molecules. These simulations can reveal important information about the solvation structure, diffusion rates, and the conformational preferences of the molecule in a condensed phase. For example, simulations of liquid toluene (B28343) have shown a predominance of stack configurations between molecules, which can influence the local environment for a reaction. researchgate.net

By simulating a system containing this compound and a reactant like a polyol in a solvent, one can study how the molecules orient themselves relative to each other before a reaction. This can help explain the regioselectivity of reactions, such as the differing reactivity of the two isocyanate groups on the toluene di-iso-cyanate molecule. wikipedia.org Furthermore, MD can be used to calculate thermodynamic properties like the free energy of solvation, which complements the gas-phase energy calculations from DFT and provides a more complete picture of the reaction energetics in a realistic environment.

Fundamental Studies in Polymer Science Utilizing Toluene D6 2,4 Di Iso Cyanate

Kinetics and Thermodynamics of Polymerization Reactions with Deuterated Monomers

The use of deuterated monomers like Toluene-d6 2,4-di-iso-cyanate provides unique insights into the kinetics and thermodynamics of polymerization. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can reveal details about transition states and reaction mechanisms. While the primary KIE on the isocyanate reaction itself is often subtle, secondary KIEs can influence reaction rates and equilibria.

Studies on the reaction of isocyanates with alcohols to form urethanes have been extensive. researchgate.net The reaction is typically second-order, and its rate is influenced by factors such as the reactivity of the isocyanate and hydroxyl groups, solvent polarity, and the presence of catalysts. researchgate.netenuochem.com By comparing the polymerization kinetics of this compound with its non-deuterated counterpart, researchers can dissect the influence of the toluene (B28343) backbone's vibrational modes on the reactivity of the isocyanate groups.

Table 1: Comparative Kinetic Data for Urethane (B1682113) Formation

MonomerReactantTemperature (°C)Rate Constant (k, L·mol⁻¹·s⁻¹)Activation Energy (Ea, kJ/mol)
Toluene 2,4-diisocyanate1-Butanol80(Value)(Value)
This compound1-Butanol80(Value)(Value)

Note: The values in this table are illustrative and would be determined experimentally.

Thermodynamically, the substitution of hydrogen with deuterium (B1214612) can lead to slight changes in the enthalpy and entropy of polymerization. psu.eduyoutube.com These differences, though small, can be measured through careful calorimetry and can provide information on the subtle energetic differences in polymer chain formation and intermolecular interactions. The effect of deuterium substitution on the Flory-Huggins interaction parameter (χ) in polymer blends has been investigated using techniques like small-angle neutron scattering (SANS), revealing the impact of isotopic labeling on thermodynamic interactions. uh.edu

Investigating Isocyanate Reactivity in Polyurethane Prepolymer Synthesis and Curing

In the synthesis of polyurethane prepolymers, the differential reactivity of the two isocyanate groups on 2,4-TDI is a critical factor. wikipedia.org The isocyanate group at the 4-position is significantly more reactive than the group at the 2-position due to steric hindrance from the methyl group. wikipedia.org Using this compound allows for precise tracking of the reaction of each isocyanate group through techniques like FTIR and Raman spectroscopy. The C-D bonds on the aromatic ring introduce unique vibrational modes that can serve as spectroscopic handles to monitor the local environment of the reacting isocyanate groups without interfering with the N=C=O stretching bands. nih.gov

During the curing process, where the prepolymer reacts with a chain extender or cross-linker, this compound can be used to follow the consumption of isocyanate groups and the formation of urethane or urea (B33335) linkages. enuochem.comyoutube.com In-situ monitoring with mid-IR spectroscopy can provide real-time data on reaction progression and conversion. mt.com This allows for a detailed understanding of how factors like catalyst choice and temperature affect the curing kinetics and the final network structure. enuochem.com

Table 2: Reactivity Ratios of Isocyanate Groups in TDI

Isocyanate Group PositionRelative Reactivity (k_para / k_ortho)Experimental Probe
4-position (para)Approx. 4:1FTIR with Deuterated Monomer
2-position (ortho)

Mechanism of Cross-linking and Network Formation in Polyurethane Systems

Cross-linking is the process that transforms linear or branched polymer chains into a three-dimensional network, imparting strength, elasticity, and thermal stability to the material. libretexts.org Understanding the mechanism of network formation is crucial for tailoring the properties of polyurethane materials. Deuterium labeling with this compound is instrumental in these investigations.

The formation of covalent bonds during cross-linking can be monitored spectroscopically, and the use of a deuterated monomer can help to deconvolve complex spectra. pcimag.com This allows for a more precise understanding of the sequence of reactions that lead to the final network structure, including potential side reactions like the formation of allophanate (B1242929) or biuret (B89757) linkages.

Deuterium Labeling for Macromolecular Structure and Dynamics Characterization

Deuterium labeling is a powerful tool for studying the fundamental processes of polymer chain growth and for characterizing the resulting polymer architecture. acs.orgeuropa.eu In polyurethane synthesis, which often proceeds via a step-growth mechanism, this compound can be introduced at specific stages of the reaction to create block copolymers with labeled segments. rsc.org

Techniques like Small-Angle Neutron Scattering (SANS) are particularly sensitive to the difference in scattering length between hydrogen and deuterium. researchgate.net By using a mixture of deuterated and non-deuterated monomers, contrast variation SANS experiments can be performed to determine the conformation of individual polymer chains within the bulk material. acs.org This provides invaluable information on parameters such as the radius of gyration and the persistence length of the polymer chains.

Table 3: Structural Parameters from SANS with Deuterium Labeling

ParameterDescriptionInformation Gained
Radius of Gyration (Rg)A measure of the overall size of a polymer coil.Insights into chain conformation and packing.
Scattering Length Density (SLD)A measure of the scattering power of a material for neutrons.Enables contrast matching to highlight specific components.
Monomer Correlation Length (ξ)The characteristic length scale of monomer density fluctuations.Information on the degree of inhomogeneity in the network. acs.org

Segmented polyurethanes are known for their microphase-separated morphology, consisting of hard segments rich in urethane groups and soft segments derived from long-chain polyols. rsc.orgmdpi.com This morphology is responsible for their excellent mechanical properties. Deuterium labeling of the hard segments using this compound allows for detailed studies of segmental mobility and domain organization.

Techniques such as solid-state Deuterium NMR (²H NMR) and quasi-elastic neutron scattering (QENS) can probe the dynamics of the deuterated segments over a wide range of timescales. researchgate.net ²H NMR line shape analysis can provide information about the local mobility of the deuterated toluene rings within the hard domains. QENS, on the other hand, can measure the self-diffusion of polymer segments, providing insights into the glass transition dynamics and the mobility of chains within the hard and soft domains. These studies are crucial for understanding the relationship between the molecular structure, morphology, and macroscopic properties of polyurethanes. mdpi.com

Development of Advanced Analytical Methodologies for Toluene D6 2,4 Di Iso Cyanate in Research Contexts

Chromatographic Techniques for Separation and Quantification in Complex Research Mixtures

Chromatography is a cornerstone for the analysis of isocyanates, providing the necessary separation from isomers and matrix components. Due to the high reactivity of the isocyanate functional group (-NCO), analytical strategies often involve a derivatization step to convert the analyte into a more stable compound, such as a urea (B33335) or urethane (B1682113), prior to chromatographic analysis. The fundamental principles and methods developed for non-deuterated toluene (B28343) diisocyanate (TDI) are directly applicable to its deuterated counterpart, Toluene-d6 2,4-di-iso-cyanate, with minor adjustments to account for the isotopic labeling.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isocyanates due to its versatility and high sensitivity, especially when coupled with sensitive detectors. Method development for deuterated analogs like this compound follows established protocols for standard TDI.

A common approach involves derivatizing the isocyanate with a reagent such as 1-(2-pyridyl)piperazine (B128488) (1,2-PP) or 1-(2-methoxyphenyl)piperazine (B120316) (1,2-MP). This reaction creates stable urea derivatives that are amenable to reversed-phase chromatography. The separation is typically achieved on C8 or C18 columns using a mobile phase consisting of an acetonitrile (B52724) and aqueous buffer mixture, such as ammonium (B1175870) acetate. Gradient elution is often employed to effectively separate the target analytes from other compounds in the sample matrix.

Detection can be performed using ultraviolet (UV) or fluorescence detectors. For enhanced sensitivity, electrochemical detection can also be utilized, which is often an order of magnitude more sensitive than UV detection. While the chromatographic behavior (retention time) of this compound is expected to be very similar to its non-deuterated counterpart, slight shifts can occur due to the kinetic isotope effect. Therefore, specific retention time verification is necessary when developing methods for the deuterated analog.

Table 1: Representative HPLC Method Parameters for Isocyanate Analysis
ParameterConditionReference
Derivatizing Agent1-(2-pyridyl)piperazine (1,2-PP)
ColumnReversed-phase C18
Mobile PhaseGradient of Acetonitrile and Ammonium Acetate Buffer (pH 6.2)
DetectorUV, Fluorescence, or Electrochemical
Elution ModeIsocratic or Gradient

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For isocyanates, which have high reactivity, GC analysis typically requires derivatization to form more thermally stable and less reactive products. This compound, being a volatile species, is well-suited for GC analysis following appropriate sample preparation.

Research has shown that specific stationary phases are crucial for the successful separation of TDI isomers. For instance, an OV-225 stationary phase has been identified as effective for separating 2,4-TDI and 2,6-TDI. The analysis is often performed using a capillary column to achieve high resolution. Detection is commonly carried out using a Flame Ionization Detector (FID) or a nitrogen-phosphorus detector.

When this compound is used as an internal standard or analyte, the primary difference observed in a standard GC-FID setup would be a potential minor shift in retention time compared to the non-deuterated analog. The major analytical difference becomes apparent when GC is coupled with mass spectrometry (GC-MS), where the mass of the molecule and its fragments will be higher.

Table 2: Typical GC Method Parameters for Isocyanate Analysis
ParameterConditionReference
ColumnCapillary column, e.g., Supelco PTE™-5
Stationary PhaseOV-225 (for isomer separation)
Carrier GasHelium
InjectorSplit/Splitless
DetectorFlame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS)
Temperature ProgramRamped from an initial temperature (e.g., 90°C) to a final temperature (e.g., 280°C)

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Structural Confirmation in Research Samples

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity and sensitivity of mass spectrometry, are essential for trace-level analysis and unambiguous structural confirmation of this compound in complex research samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying isocyanates. The use of a deuterated internal standard, such as this compound, is a common practice to correct for matrix effects and variations in sample preparation and instrument response. Analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor ion to product ion transition. For this compound derivatives, the precursor and product ions will have a mass-to-charge ratio (m/z) that is 6 units higher than their non-deuterated counterparts, allowing for clear differentiation. This technique can achieve limits of detection that are significantly lower than those of UV-based methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for identifying volatile derivatives of isocyanates. After derivatization, the sample is introduced into the GC for separation, and the eluting compounds are ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can confirm the structure of the analyte. For this compound, the molecular ion and key fragment ions in the mass spectrum will be shifted to higher m/z values corresponding to the six deuterium (B1214612) atoms, providing definitive confirmation of the deuterated analog's presence and structure.

Table 3: Mass Spectrometry Parameters for Deuterated Toluene Diisocyanate Analysis
TechniqueParameterDescriptionReference
LC-MS/MSIonization SourceElectrospray Ionization (ESI)
Analysis ModeMultiple Reaction Monitoring (MRM)
Key FeatureMonitors specific m/z transitions for the deuterated analyte, providing high specificity and sensitivity.
GC-MSIonization SourceElectron Ionization (EI)
Analysis ModeFull Scan or Selected Ion Monitoring (SIM)
Key FeatureProvides a mass spectrum with a molecular ion peak shifted by +6 m/z units for structural confirmation.

Electrochemical Sensor Development for In-Situ Research Applications

Electrochemical sensors offer a promising avenue for the development of low-cost, portable, and miniaturized devices for in-situ and real-time monitoring of isocyanates. These sensors typically operate based on the electrochemical oxidation of the isocyanate functional group at an electrode surface.

Research into sensors for 2,4-TDI has demonstrated that using non-volatile ionic liquids as the electrolyte can enhance performance by allowing oxidation to occur at a less positive potential and avoiding side reactions common in traditional organic solvents. The sensor's response, typically a current measured at a fixed potential (amperometry), is proportional to the concentration of the isocyanate.

For this compound, the electrochemical behavior is expected to be nearly identical to that of standard 2,4-TDI. The electrochemical oxidation process is governed by the isocyanate functional groups, and the substitution of hydrogen with deuterium on the aromatic ring (a non-electroactive part of the molecule in this context) is not anticipated to significantly alter the oxidation potential. Therefore, electrochemical sensors developed for TDI can be directly applied to research applications involving its deuterated analog for in-situ monitoring without the need for significant modification.

Table 4: Characteristics of Electrochemical Sensors for Toluene Diisocyanate
ParameterDescriptionReference
Operating Principle3-electrode electrochemical oxidation of the isocyanate group.
ElectrolyteIonic liquids (e.g., [C4mpy][NTf2]) can be used to improve selectivity and avoid interference from humidity.
Detection MethodAmperometry (current measurement) or Cyclic Voltammetry (CV).
ApplicationReal-time, in-situ monitoring in both gas and liquid phases.
Applicability to Deuterated AnalogDirectly applicable, as the electrochemical response is dominated by the -NCO groups.

Q & A

Q. How can researchers ensure compliance with REACH and TSCA regulations when using toluene-d6 2,4-di-isocyanate in multi-national collaborations?

  • Methodological Answer : Register substances under REACH Annex VII for quantities >1 ton/year and submit premanufacture notices (PMNs) to EPA for TSCA compliance. Use SDS templates aligned with GHS Rev. 10, emphasizing hazards like sensitization (H334) and reactivity (H411). Document waste disposal via incineration (≥1200°C) with scrubbers for HNCO emissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.